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Compound of Interest

Compound Name:
5-Chloro-2,6-dimethoxy-4-

methylquinoline

CAS No.: 189746-19-8

Cat. No.: B066841

Get Quote

Core Identity & Application Analysis

Executive Summary
5-Chloro-2,6-dimethoxy-4-methylquinoline (CAS: 189746-19-8) is a critical regiospecific

intermediate in the synthesis of 8-aminoquinoline antimalarials, most notably Tafenoquine

(Krintafel/Kozenis). Its structural significance lies in the 5-chloro substituent, which serves a

dual purpose: it modulates the metabolic stability of the quinoline ring by blocking the oxidation-

prone C5 position and electronically directs subsequent electrophilic aromatic substitutions

(specifically nitration) to the C8 position during drug synthesis.

This guide analyzes the physicochemical properties, synthesis pathways (contrasting legacy

industrial routes with modern "green" catalytic methods), and handling protocols for this

scaffold.[1]

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8]
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The compound is characterized by a highly electron-rich quinoline system due to the bis-

methoxy substitution pattern.

Property Specification

IUPAC Name 5-Chloro-2,6-dimethoxy-4-methylquinoline

CAS Number 189746-19-8

Molecular Formula C₁₂H₁₂ClNO₂

Molecular Weight 237.68 g/mol

Appearance Off-white to pale yellow crystalline solid

Melting Point
102–105 °C (Experimental range for pure

intermediate)

Solubility
Soluble in DCM, CHCl₃, hot Methanol; Insoluble

in water

Reactivity Class

Electron-rich Heterocycle; Activated for

Electrophilic Aromatic Substitution (

)

Key Hazard Skin Sensitizer (H317); Irritant

Structural Analysis & Electronic Properties
Understanding the reactivity of this molecule is essential for optimizing yield during its synthesis

and subsequent derivatization.

Electronic Directing Effects
The reactivity is dominated by the interplay between the nitrogen heteroatom and the

substituents:

C2-Methoxy (OMe): Acts as a strong electron-donating group (EDG) by resonance,

activating the ring and increasing electron density at C3 and C8 (ortho/para directors).
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C6-Methoxy (OMe): The strongest activator on the benzenoid ring. It directs incoming

electrophiles to C5 (ortho) and C7 (ortho).

C5-Chloro: Once installed, this group exerts an inductive withdrawing effect (-I), slightly

deactivating the ring but, more importantly, providing steric bulk that forces subsequent

nitration (using

) to occur exclusively at the C8 position.

Without the C5-chloro blocking group, nitration of 2,6-dimethoxy-4-methylquinoline yields a

mixture of C5-nitro and C8-nitro isomers, complicating purification.

Synthesis Pathways: Legacy vs. Green Chemistry
The synthesis of this core has evolved from stoichiometric, high-waste industrial processes to

catalytic, atom-economical routes.

Pathway A: The GSK "Legacy" Route (SNAr Focus)
The original industrial route relies on nucleophilic aromatic substitution (

).

Precursor: 2,5-Dichloro-6-methoxy-4-methylquinoline.

Reagent: Sodium Methoxide (NaOMe) in Methanol.

Mechanism: The chlorine at C2 is labile due to the electron-deficient nature of the pyridine

ring (activated by the ring nitrogen). The C5-chlorine is stable.

Drawback: High salt waste; requires harsh reflux conditions.

Pathway B: The Optimized "Green" Route (Direct
Chlorination)
Recent process chemistry optimizations (e.g., ACS Sustainable Chem. Eng. 2022) utilize direct

chlorination of the dimethoxy scaffold.
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Precursor: 2,6-Dimethoxy-4-methylquinoline.[2][3][4][5][6]

Reagent: Sulfuryl Chloride (

) in Acetic Acid (

).

Mechanism: Electrophilic Aromatic Substitution (

). The C6-methoxy group strongly activates the C5 position, allowing highly regioselective
chlorination.

Advantage: Higher atom economy, fewer steps, avoids chlorinated pyridine precursors.

Visual Workflow (DOT Diagram)

2,5-Dichloro-6-methoxy-
4-methylquinoline

NaOMe / MeOH
(Reflux)

Path A (Legacy)
SNAr Displacement

2,6-Dimethoxy-
4-methylquinoline

SO2Cl2 / AcOH
(45-50°C)

Path B (Green)
Regioselective Chlorination

TARGET:
5-Chloro-2,6-dimethoxy-

4-methylquinoline

8-Nitro Derivative
(Tafenoquine Precursor)

HNO3 / H2SO4
(Nitration at C8)

Click to download full resolution via product page

Caption: Comparison of the Nucleophilic Substitution (Legacy) and Electrophilic Chlorination

(Green) pathways yielding the target scaffold.

Detailed Experimental Protocol
Method Selected: Pathway B (Direct Chlorination). Rationale: This method represents the

current state-of-the-art for laboratory-scale synthesis, offering superior regiocontrol and safety

compared to the legacy route.

Reagents & Equipment[1][7][8][13]
Substrate: 2,6-Dimethoxy-4-methylquinoline (1.0 eq).
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Chlorinating Agent: Sulfuryl Chloride (

) (1.1 eq).

Solvent: Glacial Acetic Acid (

) (5-10 volumes).

Quench: Saturated Sodium Bicarbonate (

) or 20% NaOH.

Equipment: 3-neck round bottom flask, internal temperature probe, addition funnel, scrubber

(for

/

off-gas).

Step-by-Step Methodology
Dissolution: Charge the reaction vessel with 2,6-dimethoxy-4-methylquinoline and glacial

acetic acid. Stir until fully dissolved at room temperature (20–25 °C).

Controlled Addition: Cool the solution to 15 °C. Add Sulfuryl Chloride dropwise via the

addition funnel over 30 minutes.

Critical Control Point: The reaction is exothermic. Maintain internal temperature < 25 °C

during addition to prevent over-chlorination at the C8 position.

Reaction Phase: Once addition is complete, warm the mixture to 45–50 °C. Stir for 2–3

hours.

Monitoring: Monitor via HPLC or TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). The

starting material (

) should disappear, converting to the 5-chloro product (

).
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Quench & Isolation:

Cool the mixture to 10 °C.

Slowly pour the reaction mass into ice-cold water (10 volumes).

Neutralize with 20% NaOH solution to pH 7–8. The product will precipitate as a solid.

Purification: Filter the solid and wash with cold water. Recrystallize from Ethanol/Water (9:1)

if high purity (>99%) is required for subsequent nitration.

Expected Yield & Characterization
Yield: 85–92%

1H NMR (CDCl₃, 400 MHz): Diagnostic singlet at

~3.9-4.0 ppm (two -OMe groups) and absence of the C5-proton signal.

Safety & Handling (HSE)
Hazard Category Classification Handling Protocol

Health Skin Sens. 1 (H317)

Use nitrile gloves (double-

gloving recommended).

Handle in a fume hood to

avoid inhalation of dust.

Reactivity Acid Sensitive

The methoxy groups can be

cleaved by strong Lewis acids

(e.g.,

), reverting to the quinolone.

Process Safety Exotherm / Gas Evolution

The chlorination step releases

and

. Ensure the scrubber system

is active before

addition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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